molecular formula C6H5NS B1580989 3-Methylthiophene-2-carbonitrile CAS No. 55406-13-8

3-Methylthiophene-2-carbonitrile

Cat. No. B1580989
CAS RN: 55406-13-8
M. Wt: 123.18 g/mol
InChI Key: ALZHYEITUZEZMT-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H5NS and a molecular weight of 123.176 . It is also known by other names such as 3-Methyl-2-thiophenecarbonitrile .


Synthesis Analysis

The synthesis of 3-Methylthiophene-2-carbonitrile involves a mixture of 3-Methyl-2-thiophenecarboxamide with an excess of POCl3, which is heated at reflux temperature for 2 hours . The excess POCl3 is removed under vacuum and the residue is dissolved in 1,2-dichloroethane, washed with water, then brine, and the solvent is removed to give the crude 3-methyl-2-thiophenecarbonitrile .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Methylthiophene-2-carbonitrile is InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Methylthiophene-2-carbonitrile, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

3-Methylthiophene-2-carbonitrile is a clear colorless to yellow liquid . It has a boiling point of 91-93°C at 12mm, a refractive index of 1.5530, and a flash point of 91-93°C/12mm . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Organic Synthesis

3-Methylthiophene-2-carbonitrile is used in organic synthesis . It’s a key component in the production of various organic compounds, contributing to the development of new materials and pharmaceuticals .

Biological Research

Thiophene-based analogs, such as 3-Methylthiophene-2-carbonitrile, have attracted a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives, including 3-Methylthiophene-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and alloys from corrosion, extending the lifespan of these materials .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including solar cells, sensors, and transistors .

Organic Field-Effect Transistors (OFETs)

3-Methylthiophene-2-carbonitrile is used in the fabrication of organic field-effect transistors (OFETs) . OFETs are essential components in flexible electronic devices, contributing to the development of flexible displays and sensors .

Organic Light-Emitting Diodes (OLEDs)

This compound also plays a significant role in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology, including televisions, computer monitors, and mobile devices .

Safety and Hazards

3-Methylthiophene-2-carbonitrile is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Thiophene-based analogs, including 3-Methylthiophene-2-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

properties

IUPAC Name

3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZHYEITUZEZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334696
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-carbonitrile

CAS RN

55406-13-8
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?

A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.

Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?

A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.

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